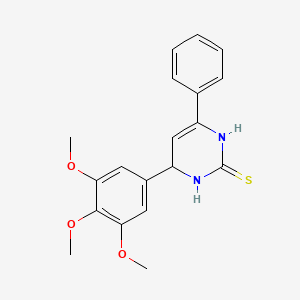![molecular formula C25H23ClN2O5S B11623682 Ethyl 5-acetyl-2-[(1-{[(4-chlorophenyl)carbonyl]amino}-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11623682.png)
Ethyl 5-acetyl-2-[(1-{[(4-chlorophenyl)carbonyl]amino}-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-ACETYL-2-({1-[(4-CHLOROPHENYL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound is notable for its intricate structure, which includes multiple functional groups such as acetyl, formamido, oxo, phenyl, and carboxylate groups.
Preparation Methods
The synthesis of ETHYL 5-ACETYL-2-({1-[(4-CHLOROPHENYL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as acylation, amidation, and esterification. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
ETHYL 5-ACETYL-2-({1-[(4-CHLOROPHENYL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the phenyl groups.
Hydrolysis: Ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 5-ACETYL-2-({1-[(4-CHLOROPHENYL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential and to develop new drugs based on its structure.
Industry: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-2-({1-[(4-CHLOROPHENYL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation or cancer. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
ETHYL 5-ACETYL-2-({1-[(4-CHLOROPHENYL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives and related compounds:
Thiophene-2-carboxylate derivatives: These compounds share the thiophene core but differ in the substituents, leading to variations in biological activity and chemical properties.
Phenylthiophene derivatives: Compounds with phenyl groups attached to the thiophene ring may have similar applications but different reactivity and potency.
Acetylthiophene derivatives:
The uniqueness of ETHYL 5-ACETYL-2-({1-[(4-CHLOROPHENYL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23ClN2O5S |
|---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[1-[(4-chlorobenzoyl)amino]-2-oxo-2-phenylethyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H23ClN2O5S/c1-4-33-25(32)19-14(2)21(15(3)29)34-24(19)28-22(20(30)16-8-6-5-7-9-16)27-23(31)17-10-12-18(26)13-11-17/h5-13,22,28H,4H2,1-3H3,(H,27,31) |
InChI Key |
HUQBDVNNKJIPFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11623602.png)
![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623609.png)

![3-(4-ethoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11623623.png)
![Ethyl 2-tert-butyl-5-[(2-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B11623645.png)
![prop-2-en-1-yl 2-[2-(4-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11623648.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623656.png)
![2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide](/img/structure/B11623660.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B11623668.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623672.png)
![diallyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11623679.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11623688.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623690.png)
![4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-6-yl]carbamoyl}phenyl acetate](/img/structure/B11623692.png)
